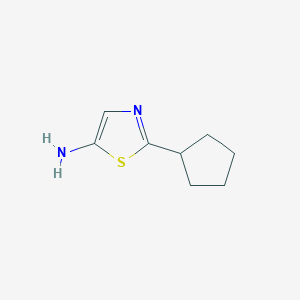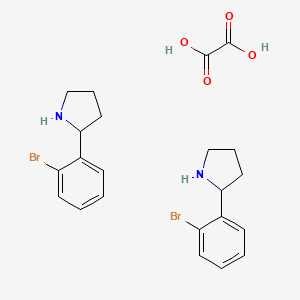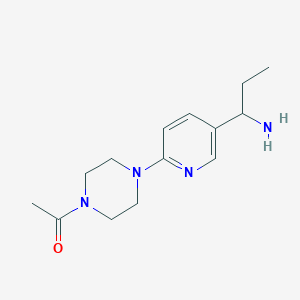
1-(4-(5-(1-Aminopropyl)pyridin-2-yl)piperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(5-(1-Aminopropyl)pyridin-2-yl)piperazin-1-yl)ethanone is a complex organic compound that features a piperazine ring substituted with a pyridine moiety and an aminopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(5-(1-Aminopropyl)pyridin-2-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine ring, followed by the introduction of the pyridine moiety and the aminopropyl group. The reaction conditions often require the use of solvents such as dichloromethane or dimethyl sulfoxide, and catalysts like palladium on carbon or copper(I) iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include rigorous purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(5-(1-Aminopropyl)pyridin-2-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
1-(4-(5-(1-Aminopropyl)pyridin-2-yl)piperazin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4-(5-(1-Aminopropyl)pyridin-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes involved in neurological pathways, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: Known for its serotonin reuptake inhibitory activity.
3-(Piperazin-1-yl)-1,2-benzothiazole: Exhibits antibacterial activity.
1-(2-Pyrimidyl)piperazine: A metabolite of buspirone, used in various biochemical studies.
Uniqueness
1-(4-(5-(1-Aminopropyl)pyridin-2-yl)piperazin-1-yl)ethanone is unique due to its specific structural features that allow it to interact with a distinct set of molecular targets. Its combination of a piperazine ring, pyridine moiety, and aminopropyl group provides a versatile scaffold for the development of new therapeutic agents.
Propriétés
Formule moléculaire |
C14H22N4O |
|---|---|
Poids moléculaire |
262.35 g/mol |
Nom IUPAC |
1-[4-[5-(1-aminopropyl)pyridin-2-yl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C14H22N4O/c1-3-13(15)12-4-5-14(16-10-12)18-8-6-17(7-9-18)11(2)19/h4-5,10,13H,3,6-9,15H2,1-2H3 |
Clé InChI |
KNFLNNVTHVBQHU-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CN=C(C=C1)N2CCN(CC2)C(=O)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



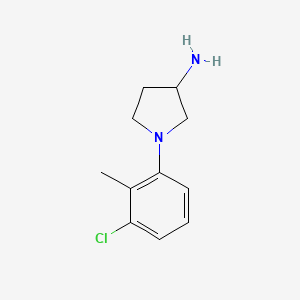
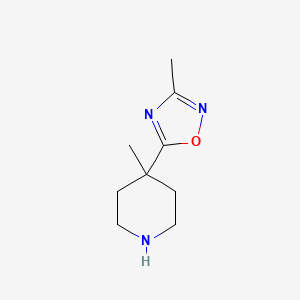




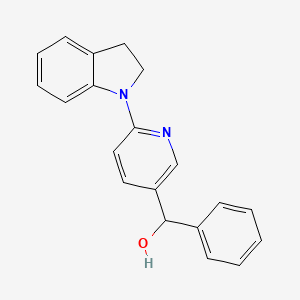
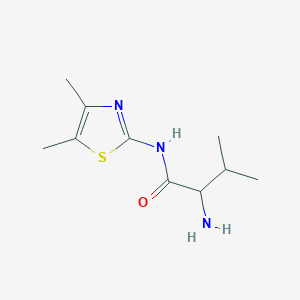

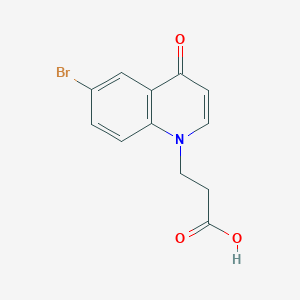
![1-Cyclopropyl-5-nitro-2-phenyl-1H-benzo[d]imidazole](/img/structure/B11812025.png)
